molecular formula C18H16ClNO4S B7451589 4-chloro-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide

4-chloro-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide

Cat. No. B7451589
M. Wt: 377.8 g/mol
InChI Key: BBVDTRDPROLYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide, also known as NCL-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are organic compounds that contain a sulfonamide functional group (-SO2NH2) attached to an aromatic ring.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for the formation of microtubules in cells. Microtubules are involved in various cellular processes, including cell division, and their disruption can lead to cell death.
Biochemical and Physiological Effects
4-chloro-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which are two mechanisms that are commonly targeted by anticancer drugs. It has also been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-chloro-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide. One area of interest is the development of more potent analogs of 4-chloro-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide that exhibit even greater anticancer activity. Another area of interest is the investigation of the mechanism of action of 4-chloro-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide in more detail, which could lead to the development of new cancer therapies. Finally, the use of 4-chloro-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide in combination with other anticancer drugs is another potential avenue for future research.

Synthesis Methods

The synthesis of 4-chloro-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-naphthylamine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 4-chloro-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide in high purity.

Scientific Research Applications

4-chloro-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

4-chloro-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c1-23-16-11-18(17(24-2)10-15(16)19)25(21,22)20-14-8-7-12-5-3-4-6-13(12)9-14/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVDTRDPROLYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.